3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole
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Overview
Description
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a pentafluorophenyl group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of pentafluorobenzene with a suitable pyrrole precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from bromopentafluorobenzene, which reacts with a pyrrole derivative to form the desired compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives with different functional groups .
Scientific Research Applications
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and electronic components
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, such as peptide synthesis and bioconjugation.
Tetrakis(pentafluorophenyl)borate: Another compound with a pentafluorophenyl group, used in ionic liquids and as a weakly coordinating anion.
Uniqueness
3-(Pentafluorophenyl)-2,5-dihydro-1H-pyrrole is unique due to its combination of a pentafluorophenyl group with a dihydropyrrole ring. This structure imparts distinct chemical properties, such as high reactivity and stability, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
918871-88-2 |
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Molecular Formula |
C10H6F5N |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H6F5N/c11-6-5(4-1-2-16-3-4)7(12)9(14)10(15)8(6)13/h1,16H,2-3H2 |
InChI Key |
YEPBHESERKIHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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